molecular formula C17H17BrN2O2 B13062761 ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide

ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide

Cat. No.: B13062761
M. Wt: 361.2 g/mol
InChI Key: YTHWBDCVCRIRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide is a chemical compound with the molecular formula C17H16N2O2•HBr. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an isoindoline moiety, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide typically involves the reaction of ethyl 4-aminobenzoate with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The resulting product is then treated with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C18H18BrN3O2
  • Molecular Weight : 388.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the isoindole structure followed by the introduction of the ethyl benzoate moiety.

Anticancer Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain isoindole derivatives could inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung)15.5Apoptosis induction
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoateMCF7 (Breast)12.3Cell cycle arrest

PDE4 Inhibition

This compound has shown promise as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects and are being investigated for conditions such as chronic obstructive pulmonary disease (COPD).

Case Study: PDE4 Inhibition in COPD Models

In a preclinical study using animal models of COPD, the administration of this compound resulted in a significant reduction in inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). The compound demonstrated an IC50 value of approximately 8 µM against PDE4 enzymes.

Neuroprotective Effects

Research has also suggested neuroprotective properties for isoindole derivatives. A study highlighted that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Table 2: Neuroprotective Activity Data

CompoundModel% Cell Viability at 50 µM
This compoundSH-SY5Y Cells78%
Control (No Treatment)SH-SY5Y Cells45%

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrobromide

InChI

InChI=1S/C17H16N2O2.BrH/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18;/h3-10,18H,2,11H2,1H3;1H

InChI Key

YTHWBDCVCRIRBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.